

FIIN-2 anti-tumor efficacy comparison

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: FIIN-2

Cat. No.: S548001

Get Quote

FIIN-2 Anti-Tumor Efficacy Profile

The following table summarizes the anti-tumor efficacy of **FIIN-2** as reported in key studies.

Cancer Type	Cell Line/Model	Key Findings on Efficacy	Proposed Mechanism	Citation
Lung Adenocarcinoma (LUAD)	A549 & A549/DDP (cisplatin-resistant)	• Inhibited proliferation, colony formation, migration. • Induced mitochondria-mediated apoptosis. • Induced protective autophagy; efficacy potentiated by autophagy inhibitors (e.g., CQ, 3-MA).	Irreversible inhibition of FGFR1-4; downstream inhibition of mTOR, activation of autophagy pathway [1].	[1] Various Cancers (Broad Spectrum)
NCI-H1581, H520, Kato III, AN3CA, RT112, A2780, 4T1, SKOV-3		Showed excellent antiproliferative activity in diverse cancer cell lines, including those with FGFR gatekeeper mutations (e.g., FGFR1 V561M) and FGFR4-dependent lines [2].	Pan-FGFR inhibition; covalent binding overcomes resistance from gatekeeper mutations [2].	[2] Prostate Cancer (PCa)
LNCaP, VCaP, CWR-R1		More effective in cancer cell mono-cultures than in co-cultures with Cancer-Associated Fibroblasts (CAFs), which exerted a protective effect [3].	Inhibition of FGFR signaling pathway [3].	[3]

Detailed Experimental Protocols

To help you interpret the data and potentially design your own experiments, here are the detailed methodologies from the key studies.

In Vitro Efficacy and Mechanism in Lung Cancer [1]

This study investigated **FIIN-2**'s effects on LUAD cell lines, including the cisplatin-resistant A549/DDP variant.

- **Cell Lines:** A549, A549/DDP.
- **Treatment:** Cells were treated with **FIIN-2**.
- **Proliferation & Viability:** Assessed using **Cell Counting Kit-8 (CCK-8)** assay.
- **Clonogenic Activity:** Measured by **colony formation assay**.
- **Cell Migration:** Evaluated using **migration assays** (e.g., Transwell).
- **Apoptosis:** Analyzed by measuring mitochondria-mediated apoptosis markers.
- **Autophagy Induction:**
 - **Autophagy flux** was monitored by tracking LC3-I to LC3-II conversion and p62 degradation via **western blotting**.
 - Key proteins in the autophagy pathway (mTOR, p-mTOR, Vps34, Beclin-1) were analyzed by western blot.
- **Combination Therapy:** **FIIN-2** was combined with autophagy inhibitors **Chloroquine (CQ)** or **3-Methyladenine (3-MA)**. Cytotoxicity was then re-evaluated using CCK-8, confirming enhanced efficacy.

Broad-Spectrum Anti-Proliferative Screening [2]

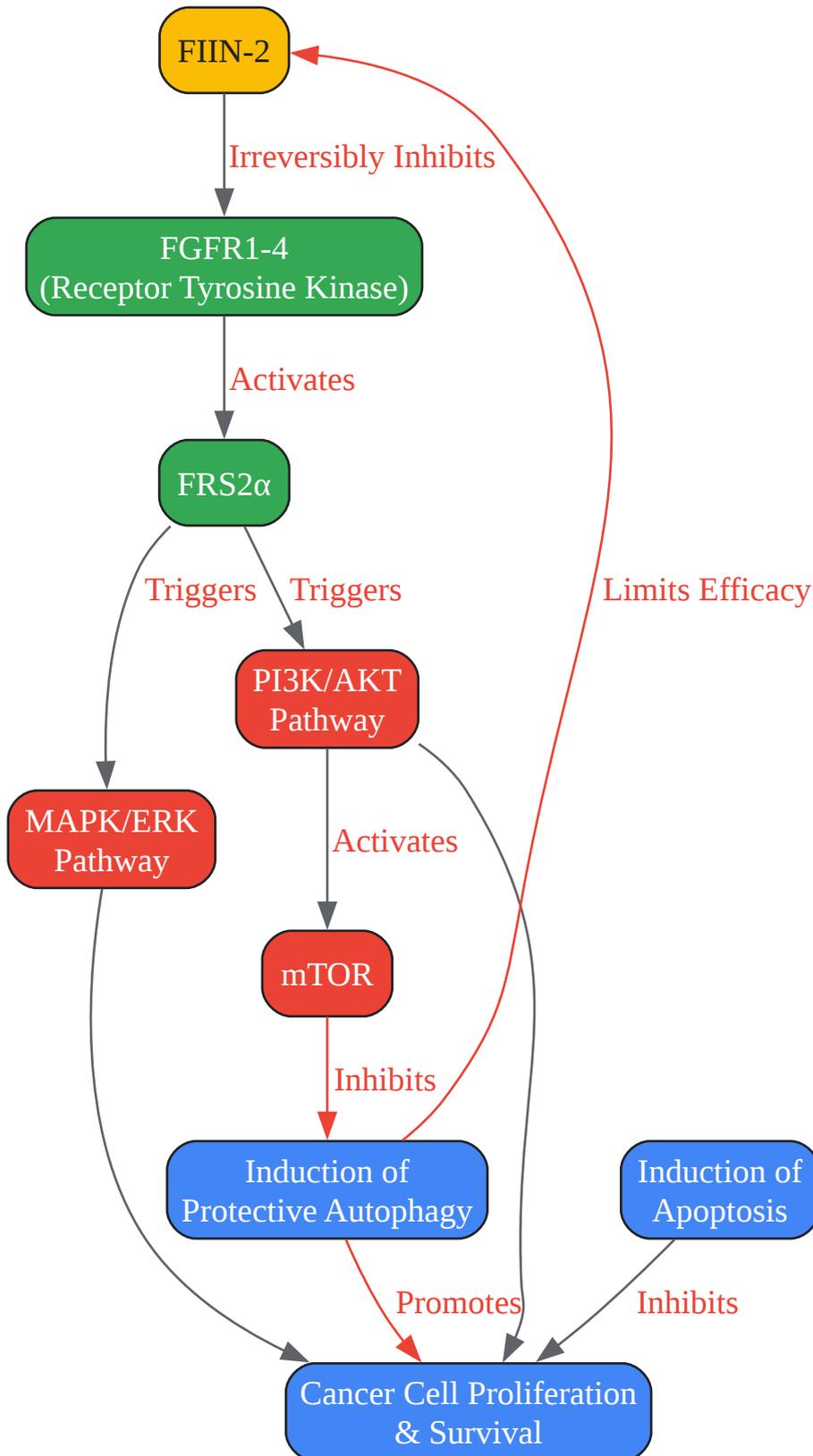
This research tested **FIIN-2** across a panel of cancer cell lines.

- **Cell Lines:** Included NCI-H2077, NCI-H1581 (lung), H520 (lung), Kato III (gastric), AN3CA (endometrial), RT112 (bladder), A2780 (ovarian), 4T1 (breast), and SKOV-3 (ovarian).
- **Dosing:** Cells were treated with **FIIN-2** at **1.0 µM** concentration.
- **Incubation Time:** 96 hours.
- **Viability Readout:** Cell survival was assessed using **Cell-Titer-Glo** luminescent reagent, which measures cellular ATP as a proxy for metabolically active cells.
- **Data Analysis:** **EC50 values** (half-maximal effective concentration) were calculated using software like GraphPad Prism.

Mechanism of Action and Signaling Pathway

FIIN-2 is a second-generation, **irreversible, pan-FGFR inhibitor**. It covalently binds to a cysteine residue (Cys491 in FGFR2) in the ATP-binding pocket of FGFR1-4, leading to sustained pathway inhibition [1] [2].

The diagram below illustrates the signaling pathway of **FIIN-2**, highlighting its direct target and downstream effects, including the crucial finding of protective autophagy induction.



Click to download full resolution via product page

Key Insights for Researchers

- **Overcoming Resistance:** **FIIN-2's irreversible binding mechanism** makes it a strong candidate for targeting cancers with resistance to first-generation, reversible FGFR inhibitors, particularly those with gatekeeper mutations [3] [2].
- **Combination Therapy is Crucial:** The induction of **protective autophagy** is a key resistance mechanism. The data strongly suggests that combining **FIIN-2** with autophagy inhibitors (e.g., Chloroquine) could be a highly effective therapeutic strategy, especially in resistant cancers like LUAD [1].
- **Importance of the Tumor Microenvironment (TME):** Simple mono-culture models may overestimate drug efficacy. The protective role of **Cancer-Associated Fibroblasts (CAFs)** noted in prostate cancer models [3] underscores the need for more physiologically relevant 3D co-culture systems for reliable drug testing.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Inhibition of autophagy potentiates the cytotoxicity ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]
2. FIIN-2 | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]
3. Targeting the cancer cells and cancer-associated ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [FIIN-2 anti-tumor efficacy comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548001#fiin-2-anti-tumor-efficacy-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com